Atipamezole Hydrochloride

α2-adrenoceptor Selectivity Off-target effects

Researchers requiring precise α2-adrenoceptor blockade without off-target cardiovascular effects often face variability with non-selective agents like yohimbine. Atipamezole hydrochloride provides a definitive solution with the highest α2/α1 selectivity ratio (8,526) among commercial α2-antagonists. • Superior selectivity: ~100-fold higher affinity for α2D subtype vs. yohimbine, ensuring complete reversal at lower doses in rodent models. • Validated pharmacodynamics: Human dose-response data confirms full reversal at 150 μg/kg IV, streamlining translational study design. • Reliable supply: High-purity (≥98%) solid, in stock with standard global shipping.

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
CAS No. 104075-48-1
Cat. No. B194874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtipamezole Hydrochloride
CAS104075-48-1
Synonyms5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole Hydrochloride (1:1);  4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-Iimidazole Hydrochloride (1:1);  1H-Imidazole, 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, monohydrochloride;  Antisedan
Molecular FormulaC14H17ClN2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
InChIInChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H
InChIKeyPCCVCJAQMHDWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Atipamezole Hydrochloride (CAS 104075-48-1): A Potent and Highly Selective α2-Adrenoceptor Antagonist for Scientific and Veterinary Applications


Atipamezole hydrochloride (CAS 104075-48-1) is the hydrochloride salt form of atipamezole, a synthetic α2-adrenergic receptor antagonist with an imidazole structure [1]. It acts as a potent, competitive antagonist at all three human α2-adrenoceptor subtypes (α2A, α2B, α2C), with reported binding affinities (Ki) in the low nanomolar range (approximately 0.6–1.2 nM) [2]. It is the active pharmaceutical ingredient in the veterinary product Antisedan® (Zoetis) and is indicated for the reversal of sedative and analgesic effects induced by α2-adrenoceptor agonists such as dexmedetomidine and medetomidine in dogs [3].

Atipamezole Hydrochloride (CAS 104075-48-1): Why Generic Substitution with Other α2-Antagonists is Scientifically Invalid


Substitution of atipamezole with other commercially available α2-adrenoceptor antagonists (e.g., yohimbine, idazoxan, tolazoline) is not scientifically valid due to profound differences in subtype selectivity and receptor binding profiles that translate into distinct in vivo pharmacodynamics. Atipamezole possesses an exceptionally high α2/α1 selectivity ratio (8,526) compared to yohimbine (40) and idazoxan (27), minimizing off-target cardiovascular effects mediated by α1-adrenoceptor blockade . Furthermore, atipamezole exhibits approximately 100-fold higher affinity for the α2D-adrenoceptor subtype—the predominant subtype in the locus coeruleus and brainstem of many species—compared to yohimbine, which directly impacts reversal efficacy and dosing requirements [1][2]. These receptor-level differences necessitate compound-specific experimental design and preclude simple molar equivalency in both research and veterinary clinical settings.

Atipamezole Hydrochloride (CAS 104075-48-1): Quantitative Evidence of Pharmacological Differentiation from Comparator α2-Antagonists


α2/α1 Selectivity Ratio: Atipamezole vs. Yohimbine and Idazoxan

Atipamezole demonstrates an α2/α1 selectivity ratio of 8,526 in receptor binding studies using [3H]-clonidine (α2) and [3H]-prazosin (α1) displacement. This ratio is substantially higher than those observed for idazoxan (27) and yohimbine (40), indicating a dramatically lower propensity for α1-adrenoceptor-mediated off-target effects at functionally relevant concentrations .

α2-adrenoceptor Selectivity Off-target effects

α2D-Adrenoceptor Subtype Affinity: Atipamezole vs. Yohimbine

Atipamezole exhibits approximately 100-fold higher affinity for the α2D-adrenoceptor subtype compared to yohimbine. In inhibition binding studies using [3H]-MK-912, atipamezole showed a 100-fold higher affinity for the α2D-adrenoceptor expressed in PC12 cells. This differential affinity was corroborated in native sheep brainstem membranes, where atipamezole demonstrated a ~100-fold higher affinity than yohimbine [1][2].

α2D-adrenoceptor Subtype selectivity Species-specific pharmacology

Dose Requirement for Medetomidine-Induced Sedation Reversal: Atipamezole vs. Yohimbine

In vivo studies in rats and mice demonstrate that significantly higher doses of yohimbine are required to reverse medetomidine-induced effects (mydriasis, sedation, hypothermia) compared to atipamezole. This difference is attributed to yohimbine's lower affinity for the α2D-adrenoceptor subtype and its non-α2-adrenoceptor-mediated effects [1].

In vivo reversal efficacy Medetomidine Dose-response

In Vivo Dose-Response for Dexmedetomidine Reversal in Human Volunteers

In a placebo-controlled, double-blinded, randomized crossover study in healthy human volunteers, atipamezole dose-dependently reversed the sedative and sympatholytic effects of intramuscular dexmedetomidine (2.5 μg/kg). Complete resolution of sedation was evident after the highest atipamezole dose (150 μg/kg IV), with vigilance remaining high for 7 hours. The mean atipamezole dose needed for reversal was 104 ± 44 μg/kg [1]. Early clinical studies established effective atipamezole-to-dexmedetomidine reversal ratios in the range of 40:1 to 100:1 [2].

Human pharmacodynamics Dexmedetomidine Reversal

Receptor Selectivity Profile: Atipamezole vs. Idazoxan and Yohimbine at 5-HT1A Receptors

A comparative study examining a series of α2-adrenergic antagonists established a decreasing rank order of α2-adrenergic versus 5-HT1A receptor selectivity: atipamezole > methoxy-idazoxan (RX821002) > efaroxan > idazoxan > yohimbine. This indicates that atipamezole possesses the highest degree of functional selectivity for α2-adrenoceptors over 5-HT1A receptors among the tested compounds [1].

5-HT1A receptor Serotonin Off-target activity

Comparative Affinity for All Four α2-Adrenoceptor Subtypes: Atipamezole vs. Yohimbine vs. Tolazoline

In a comprehensive inhibition binding study against [3H]-MK-912, tolazoline exhibited the lowest affinity for all four α2-adrenoceptor subtypes (α2A, α2B, α2C, α2D) compared to yohimbine and atipamezole. The affinities of yohimbine and atipamezole were similar at the α2A-, α2B-, and α2C-adrenoceptors but differed by approximately 100-fold at the α2D-adrenoceptor, where atipamezole demonstrated substantially higher affinity [1].

α2A-AR α2B-AR α2C-AR α2D-AR

Atipamezole Hydrochloride (CAS 104075-48-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Reversal of Dexmedetomidine or Medetomidine Sedation in Rodent and Non-Rodent Models

Atipamezole is the gold-standard reversal agent for terminating sedation induced by α2-adrenoceptor agonists (dexmedetomidine, medetomidine) in preclinical research settings. Based on established human dose-response data showing complete reversal at 150 μg/kg IV and mean reversal doses of 104 ± 44 μg/kg [1], researchers can design precise reversal protocols. In rodent models, significantly lower doses of atipamezole are required compared to yohimbine to achieve equivalent reversal of medetomidine-induced mydriasis, sedation, and hypothermia [2]. This dose advantage reduces compound usage and minimizes potential confounding effects from high-dose antagonist exposure.

Veterinary Clinical Reversal in Canine and Feline Anesthesia Protocols

Atipamezole hydrochloride is the FDA-approved active ingredient in Antisedan® for the reversal of sedative and analgesic effects of dexmedetomidine and medetomidine in dogs [1]. Its high α2/α1 selectivity ratio (8,526) ensures that cardiovascular effects are primarily mediated through α2-adrenoceptor antagonism rather than α1-blockade, providing a predictable and titratable reversal profile [2]. For species where the α2D-adrenoceptor subtype predominates in brainstem sedation centers, atipamezole's ~100-fold higher affinity at this subtype compared to yohimbine [3] translates into more reliable and complete reversal at clinically approved doses.

Pharmacological Tool for Studying α2-Adrenoceptor Function in Neuropharmacology

Atipamezole serves as a highly selective pharmacological tool for dissecting α2-adrenoceptor-mediated physiological and behavioral processes. Its superior selectivity profile—highest α2/5-HT1A selectivity among tested α2-antagonists [1] and minimal binding to other GPCRs (dopamine D2, serotonin 5-HT1A) at concentrations up to 1 μM [2]—enables researchers to attribute observed effects specifically to α2-adrenoceptor blockade. Unlike yohimbine, which exhibits confounding effects on central dopamine and serotonin turnover [3], atipamezole provides cleaner mechanistic insight into noradrenergic system function.

Translational Research on α2-Adrenoceptor Antagonism in Human CNS Disorders

Atipamezole has undergone clinical investigation as a potential anti-Parkinsonian agent in humans, providing a translational bridge between preclinical findings and potential therapeutic applications [1]. Its well-characterized human pharmacokinetic profile—including a linear pharmacokinetic behavior and an elimination half-life of approximately 2 hours, closely matching that of dexmedetomidine [2]—facilitates rational dose selection and regimen design for investigational human studies. Researchers developing novel α2-adrenoceptor-targeted therapeutics can leverage atipamezole as a reference compound for benchmarking selectivity and efficacy.

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